GSK-1070916

Description

Aurora B/C Kinase Inhibitor GSK1070916A is an ATP-competitive inhibitor of the serine/threonine kinases Aurora B and C with potential antineoplastic activity. Aurora B/C kinase inhibitor GSK1070916A binds to and inhibits the activity of Aurora B and C, which may result in inhibition of cellular division and a decrease in the proliferation of tumor cells that overexpress the Aurora kinases B and C. Aurora kinases play essential roles in mitotic checkpoint control during mitosis, and are overexpressed by a wide variety of cancer cell types.

GSK-1070916 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an antineoplastic agent with aurora B/C kinase inhibitory activity

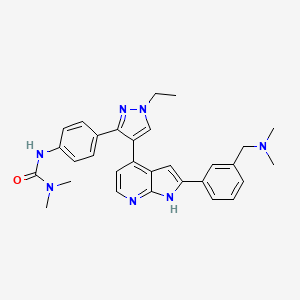

Structure

3D Structure

Propriétés

IUPAC Name |

3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBWCSQGBMPECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241403 | |

| Record name | GSK-1070916A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942918-07-2 | |

| Record name | GSK-1070916A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942918072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1070916A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-1070916 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB51V7HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK-1070916

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1070916 is a potent and highly selective, ATP-competitive, and reversible inhibitor of Aurora B and Aurora C kinases.[1][2][3] Its mechanism of action centers on the disruption of critical mitotic processes, leading to polyploidy and eventual apoptosis in proliferating cancer cells.[2][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization. The information is presented with quantitative data tables and visual diagrams to facilitate a deep understanding for researchers and drug development professionals.

Introduction to this compound

This compound is an azaindole-based small molecule that has demonstrated broad antitumor activity in preclinical models.[2][5] It exhibits a remarkable selectivity for Aurora B and C kinases over the closely related Aurora A kinase.[1] A distinguishing feature of this compound is its extremely long residence time on its target kinases, resulting in sustained inhibition.[1] This sustained target engagement contributes to its potent anti-proliferative effects across a wide range of human tumor cell lines.[2]

Core Mechanism of Action: Inhibition of Aurora B/C Kinases

The primary mechanism of action of this compound is the potent and selective inhibition of Aurora B and Aurora C kinases.[1][2] These serine/threonine kinases are key regulators of mitosis and are often overexpressed in various cancers.[2]

Molecular Interaction

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and Aurora C kinases.[2][3] This reversible binding prevents the phosphorylation of downstream substrates essential for proper mitotic progression.[2][6] A key characteristic of this compound is its slow dissociation from the Aurora B and C enzymes, leading to a prolonged inhibitory effect.[1]

Signaling Pathway Disruption

Aurora B is a critical component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[7][8] The CPC plays a central role in orchestrating chromosome segregation and cytokinesis.[7] By inhibiting Aurora B, this compound disrupts the entire signaling cascade orchestrated by this complex.

A primary downstream target of Aurora B is histone H3.[2][9] this compound effectively inhibits the phosphorylation of histone H3 at serine 10 (pHH3-S10), a hallmark of Aurora B activity.[2][6] This inhibition disrupts chromatin condensation and kinetochore-microtubule attachments.[6]

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (fold vs. Aurora A) |

| Aurora B-INCENP | 0.38 ± 0.29[1] | 3.5[3] | >1300[1] |

| Aurora C-INCENP | 1.45 ± 0.35[1] | 6.5[3] | ~340[1] |

| Aurora A-TPX2 | 492 ± 61[1] | 1100[1] | 1 |

Table 2: Cellular Activity

| Cell Line | Assay | EC50 (nM) |

| A549 (Lung Cancer) | Anti-proliferative | 7 |

| Multiple Tumor Cell Lines | Anti-proliferative | Median of 8 (<10 in over 100 lines)[2] |

| Multiple Tumor Cell Lines | Inhibition of pHH3-S10 | 8 - 118[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory potency (Ki and IC50) of this compound against Aurora kinases.

Methodology:

-

Assay Formats: LEADseeker™ or IMAP™ assays are commonly used.[1]

-

Enzymes: Recombinant human Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP complexes.[1]

-

Substrates:

-

Procedure:

-

Incubate the kinase, this compound (at various concentrations), and ATP in a suitable kinase buffer.

-

Initiate the reaction by adding the fluorescently labeled peptide substrate.

-

Allow the reaction to proceed for a defined time at room temperature.

-

Stop the reaction and measure the degree of substrate phosphorylation using a microplate reader.

-

Calculate IC50 values from the dose-response curves.

-

Figure 2: Workflow for in vitro kinase inhibition assay.

Cellular Phospho-Histone H3 (pHH3-S10) Assay

Objective: To measure the inhibition of Aurora B kinase activity in a cellular context.

Methodology:

-

Cell Culture: Plate tumor cells (e.g., A549, Colo205) in 96-well plates.[8]

-

Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).[8]

-

Detection:

-

Western Blotting: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).[8]

-

Immunoassay: Use a specific pHH3-S10 immunoassay kit for quantitative analysis in a plate-based format.[8]

-

-

Analysis: Quantify the reduction in pHH3-S10 levels relative to control-treated cells to determine the EC50.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.[10]

-

Drug Treatment: Expose cells to a range of this compound concentrations.[10]

-

Incubation: Incubate for a period that allows for several cell divisions (e.g., 72 hours).

-

Viability Measurement: Quantify cell viability using assays such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.

-

Data Analysis: Plot cell viability against drug concentration to calculate the EC50.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with human tumor cells (e.g., HCT116, A549).[4][10]

-

Dosing: Administer this compound via intraperitoneal (i.p.) injection on a defined schedule (e.g., once daily for 5 consecutive days, followed by 2 days off).[8]

-

Pharmacodynamic Endpoint: At various time points after dosing, collect tumor samples and measure the levels of pHH3-S10 by immunoassay or Western blotting to confirm target engagement.[6][8]

-

Efficacy Endpoint: Monitor tumor volume over time to assess antitumor activity.[10]

Mechanisms of Resistance

A notable mechanism of acquired resistance to this compound is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[11]

-

Drug Efflux: ABCB1 is an efflux pump that actively transports this compound out of the cancer cells, thereby reducing its intracellular concentration and efficacy.[11]

-

Reversal of Resistance: The resistance conferred by ABCB1 overexpression can be reversed by co-administration of an ABCB1 inhibitor, such as verapamil.[11]

Figure 3: Role of ABCB1 in this compound resistance.

Regulation by the BRAF/ERK Pathway

Recent studies have indicated a link between the BRAF/ERK signaling pathway and the regulation of Aurora B expression. In melanoma cells, the BRAF/ERK axis has been shown to control Aurora B expression at the transcriptional level, potentially through the transcription factor FOXM1.[3] This suggests that the efficacy of this compound could be influenced by the mutational status and activity of the BRAF/ERK pathway in certain cancers.

Conclusion

This compound is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action. Its ability to disrupt mitosis by inhibiting the phosphorylation of key substrates like histone H3 leads to profound anti-proliferative effects in cancer cells. The detailed understanding of its molecular interactions, cellular consequences, and potential resistance mechanisms provides a solid foundation for its continued investigation and development as a therapeutic agent. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of oncology drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 3. AURKA Overexpression Is Driven by FOXM1 and MAPK/ERK Activation in Melanoma Cells Harboring BRAF or NRAS Mutations: Impact on Melanoma Prognosis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-1070916: A Technical Guide to a Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK-1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. This document details the inhibitor's mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a reversible and ATP-competitive inhibitor with high affinity for Aurora B and Aurora C kinases.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in chromosome segregation and cytokinesis.[3][4] Their overexpression is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[3][5] this compound has demonstrated broad antitumor activity in both cell culture and human tumor xenograft models, leading to its investigation in clinical trials.[3][6]

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of Aurora B and Aurora C, preventing the phosphorylation of their downstream substrates.[2][3] A key substrate of Aurora B is histone H3, and inhibition of its phosphorylation at serine 10 (pHH3-S10) is a well-established pharmacodynamic marker of Aurora B kinase activity.[1][3] Treatment of tumor cells with this compound leads to a dose-dependent inhibition of pHH3-S10.[1][3]

The inhibition of Aurora B and C function disrupts proper chromosome alignment and segregation during mitosis. Instead of arresting in mitosis, cells treated with this compound often fail to complete cytokinesis, leading to the formation of polyploid cells and subsequent apoptosis.[1][3]

Signaling Pathway

The inhibition of Aurora B and C by this compound disrupts the chromosomal passenger complex (CPC), which is essential for proper mitotic progression. This leads to defects in kinetochore-microtubule attachments, failure of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and apoptosis.

Quantitative Data

This compound exhibits high potency and selectivity for Aurora B and C over Aurora A. The following tables summarize the key quantitative data for this inhibitor.

In Vitro Kinase Inhibition

| Target | IC50 (nM) | Ki (nM) | Ki* (nM) | Dissociation Half-life (min) |

| Aurora B-INCENP | 3.5[1][2][7] | - | 0.38 ± 0.29[2][8] | >480[2][9] |

| Aurora C-INCENP | 6.5[1][2][7] | - | 1.5 ± 0.4[2][8] | 270 ± 28[2] |

| Aurora A-TPX2 | 1100[2] | 490 ± 60[2][8] | - | Not time-dependent[2] |

| FLT1 | 42[7][8] | - | - | - |

| Tie-2 | 59[7][8] | - | - | - |

| SIK | 70[7][8] | - | - | - |

Note: Ki represents the final dissociation constant for time-dependent inhibitors.*

Cellular Activity

| Cell Line | Assay Type | EC50 (nM) | Notes |

| A549 (Lung Cancer) | Proliferation Assay | 7[1][6][8] | After 6-7 days of treatment. |

| Over 100 Tumor Cell Lines | Proliferation Assay | <10 (median 8)[1][3] | Broad range of tumor types. |

| Primary HUVEC (non-dividing) | Proliferation Assay | 3900[7] | Demonstrates selectivity for proliferating cells. |

| Various Tumor Cell Lines | HH3-S10 Phosphorylation | 8 - 118[8] | Inhibition of a key pharmacodynamic marker. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines the determination of IC50 values for this compound against Aurora kinases.

Materials:

-

Aurora Kinases: Aurora A-TPX2, Aurora B-INCENP, Aurora C-INCENP

-

Peptide Substrates:

-

This compound (serial dilutions)

-

ATP, [γ-33P]ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 0.15 mg/mL BSA, 0.01% Tween-20, 5 mM DTT, 25 mM KCl, 6 mM MgCl2 for Aurora A LEADseeker™)[1]

-

LEADseeker™ beads or IMAP™ Progressive Binding Reagent

-

384-well plates

Procedure:

-

Add diluted this compound to the wells of a 384-well plate.

-

Add the Aurora kinase enzyme (e.g., 0.5 nM Aurora A-TPX2, 2 nM Aurora B-INCENP, or 2.5 nM Aurora C-INCENP final concentration) to the wells containing the inhibitor.[1]

-

Incubate for 30 minutes at room temperature to allow for time-dependent inhibition.[1]

-

Initiate the kinase reaction by adding the peptide substrate (e.g., 1 µM for Aurora A) and ATP (e.g., 1.5 µM for Aurora A).[1]

-

Incubate the reaction at room temperature for 60-120 minutes.[10]

-

Terminate the reaction.

-

Allow the signal to develop (e.g., overnight for LEADseeker™ beads to settle, or ~90-120 minutes for IMAP™).[10]

-

Read the plate using an appropriate plate reader (Viewlux Imager for LEADseeker™, fluorescence polarization reader for IMAP™).[10]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This protocol describes the determination of EC50 values for this compound in tumor cell lines.

Materials:

-

Human tumor cell lines (e.g., A549)

-

Appropriate cell culture medium and supplements

-

This compound (serial dilutions)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the plates for 6-7 days at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent cell viability relative to untreated controls and determine the EC50 value.

Human Tumor Xenograft Model

This protocol outlines the in vivo evaluation of this compound's antitumor activity.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human tumor cell lines

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human tumor cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a specified volume.

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) following a defined dosing schedule (e.g., daily for 5 days, followed by 2 days off, for two or more cycles).[11]

-

Measure tumor volumes and body weights regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

For pharmacodynamic studies, tumors can be harvested at various time points after dosing to measure the levels of biomarkers such as pHH3-S10.[11]

Clinical Development

A Phase I clinical trial (NCT01118611) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1] The study determined the maximum tolerated dose (MTD) to be 85 mg/m²/day administered as a 1-hour intravenous infusion on days 1-5 of a 21-day cycle, with neutropenia being the dose-limiting toxicity. Evidence of clinical activity, including a partial response in a patient with ovarian cancer, was observed.

Conclusion

This compound is a highly potent and selective inhibitor of Aurora B and C kinases with a distinct mechanism of action that leads to polyploidy and apoptosis in proliferating tumor cells. It has demonstrated significant antitumor activity in a broad range of preclinical models. The findings from the Phase I clinical trial have established a manageable safety profile and provided evidence of clinical activity. Further investigation of this compound, potentially in combination with other anticancer agents, is warranted to fully elucidate its therapeutic potential in the treatment of human cancers.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ascopubs.org [ascopubs.org]

- 9. GSK1070916 | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. DSpace [repositori.upf.edu]

- 11. researchgate.net [researchgate.net]

GSK-1070916: A Technical Guide to its ATP-Competitive Inhibition of Aurora Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-1070916, a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] It delves into its mechanism of action, quantitative inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism: ATP-Competitive Inhibition

This compound is an azaindole-derived compound that functions as a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4][5][6] Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[5] This inhibitory action is characterized by a time-dependent nature and an exceptionally slow dissociation rate from Aurora B and C, contributing to its potent and sustained cellular activity.[5][6][7]

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases

| Target Enzyme Complex | IC50 (nM) | Apparent Inhibition Constant (Ki*) (nM) |

| Aurora B-INCENP | 3.5[4][5] | 0.38 ± 0.29[2][5][8] |

| Aurora C-INCENP | 6.5[4][5] | 1.45 ± 0.35[2][5][8] |

| Aurora A-TPX2 | 1100[5] | 492 ± 61[2][5][8] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value (nM) |

| Anti-proliferative EC50 | A549 (Human Lung Cancer) | 7[2][3][7] |

| Anti-proliferative EC50 | >100 diverse tumor cell lines | <10[1] |

| Inhibition of Histone H3 (Ser10) Phosphorylation (EC50) | Various tumor cell lines | 8 - 118[2] |

Table 3: Off-Target Kinase Inhibition Profile of this compound (IC50 values)

| Kinase | IC50 (nM) |

| FLT1 | 42[2] |

| TIE2 | 59[2] |

| SIK | 70[2] |

| FLT4 | 74[2] |

| FGFR1 | 78[2] |

Signaling Pathway Modulation

This compound primarily impacts the Aurora B kinase signaling pathway, a critical regulator of mitosis.[1] A key downstream substrate of Aurora B is Histone H3.[1] By inhibiting Aurora B, this compound prevents the phosphorylation of Histone H3 at Serine 10 (pHH3-S10), a crucial event for chromosome condensation and segregation during mitosis.[1] This disruption of mitotic progression leads to failed cell division (cytokinesis), resulting in polyploidy and eventual apoptosis in cancer cells.[1]

Caption: ATP-competitive inhibition of Aurora B/C by this compound.

Experimental Protocols

The characterization of this compound has relied on a variety of key experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency (IC50) and mechanism of inhibition.

Objective: To quantify the inhibitory activity of this compound against a specific kinase.

Materials:

-

Recombinant human Aurora kinases (e.g., Aurora B-INCENP, Aurora C-INCENP, Aurora A-TPX2)

-

This compound at various concentrations

-

ATP (radiolabeled or non-radiolabeled depending on the detection method)

-

Kinase-specific peptide substrate (e.g., for Aurora B, a peptide containing Histone H3 sequence)

-

Kinase assay buffer

-

Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

Methodology:

-

Reaction Setup: In a multi-well plate, combine the recombinant kinase, the peptide substrate, and varying concentrations of this compound in the kinase assay buffer.

-

Initiation: Start the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: Stop the reaction, typically by adding a solution containing EDTA.

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

A Technical Guide to GSK-1070916: Elucidating the Induction of Polyploidy and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of GSK-1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. We will explore its core mechanism of action, detailing how it disrupts normal mitotic processes to induce a polyploid state in cancer cells, which ultimately leads to apoptotic cell death. This document synthesizes key quantitative data, presents detailed experimental protocols, and utilizes visualizations to clarify complex biological pathways and workflows, serving as a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action: Inhibition of Aurora B/C Kinases

This compound is a reversible, ATP-competitive inhibitor with high selectivity for Aurora B and Aurora C kinases.[1][2] These kinases are critical regulators of mitosis, and their overexpression is common in various human tumors.[3] this compound exhibits a significantly long enzyme-inhibitor dissociation half-life, distinguishing it from other Aurora kinase inhibitors.[2][4]

The primary downstream effect of Aurora B inhibition by this compound is the dose-dependent suppression of phosphorylation of Histone H3 on serine 10 (pHH3-S10), a key substrate of Aurora B.[1][3] This inhibition disrupts the proper attachment of microtubules to kinetochores, leading to failures in chromosome segregation and cytokinesis.

Caption: Mechanism of this compound as an ATP-competitive inhibitor of Aurora B kinase.

The Pathway to Polyploidy: A Consequence of Mitotic Failure

Unlike many anti-mitotic agents that cause a cell cycle arrest in the G2/M phase, treatment with this compound does not lead to mitotic arrest.[1][3] Instead, cells proceed through a defective mitosis, failing to complete cytokinesis—the final step of cell division. This results in the formation of a single cell with double the DNA content (a tetraploid, 4N cell). With subsequent rounds of DNA replication without cell division (endomitosis), cells become polyploid, accumulating DNA content greater than 4N.[1][3][5] This is observed as a dose-dependent decrease in the 2N cell population and a corresponding increase in the 4N and >4N populations in cell cycle analysis.[5]

Caption: Logical workflow from this compound treatment to the formation of polyploid cells.

Apoptosis: The Ultimate Fate of Polyploid Cells

The hyper-polyploid state induced by this compound is ultimately unsustainable and triggers the intrinsic apoptotic pathway.[1][3] The accumulation of chromosomal abnormalities and cellular stress in polyploid cells leads to programmed cell death. This is biochemically evidenced by the cleavage and activation of key apoptotic proteins, Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[5] Western blot analysis of cells treated with this compound shows a time- and dose-dependent increase in the levels of cleaved Caspase-3 and cleaved PARP.[5]

Caption: Signaling cascade from polyploidy to the execution of apoptosis.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized across biochemical and cellular assays.

Table 1: Inhibitory Activity of this compound against Aurora Kinases

| Target Kinase | Ki* (nM) | IC50 (nM) | Selectivity (Fold vs. Aurora A) |

| Aurora A–TPX2 | 490 ± 60 | 1100 | 1x |

| Aurora B–INCENP | 0.38 ± 0.29 | 3.5 | ~1300x |

| Aurora C–INCENP | 1.5 ± 0.4 | 6.5 | ~340x |

| Data sourced from biochemical characterization studies.[2][6] |

Table 2: Anti-proliferative Activity and Biomarker Inhibition

| Cell Line | Tumor Type | Anti-proliferative EC50 (nM) | pHH3-S10 Inhibition EC50 (nM) |

| A549 | Lung Cancer | 7 | 8 - 118 (Average Range) |

| HCT116 | Colon Cancer | <10 | Not Specified |

| HL60 | Leukemia | <10 | Not Specified |

| K562 | Leukemia | <10 | Not Specified |

| Colo205 | Colon Cancer | <10 | Not Specified |

| MCF-7 | Breast Cancer | <10 | Not Specified |

| GSK1070916 inhibits the proliferation of over 100 tumor cell lines with a median EC50 of 8 nM.[1][3][6] |

Table 3: Cell Cycle Distribution in A549 Cells after this compound Treatment

| Treatment Duration | DNA Content | DMSO Control (%) | This compound (Concentration Dependent) (%) |

| 24h, 48h, 72h | 2N | Baseline | Dose-dependent Decrease |

| 4N | Baseline | Dose-dependent Increase | |

| >4N | Baseline | Dose-dependent Increase | |

| Sub-2N (Apoptosis) | Baseline | Dose-dependent Increase | |

| Summary of results from fluorescence-activated cell sorting (FACS) analysis.[5] |

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol measures the ability of this compound to inhibit the phosphorylation of a synthetic peptide substrate by Aurora kinases.

-

Enzyme Pre-incubation: Incubate recombinant Aurora A–TPX2, Aurora B–INCENP, or Aurora C–INCENP with various concentrations of this compound for 30 minutes at room temperature to account for time-dependent inhibition.

-

Reaction Initiation: Start the kinase reaction by adding a substrate solution containing Hepes buffer, NaCl, MgCl₂, DTT, ATP, and a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide).

-

Incubation: Incubate the reaction mixture at room temperature for 60-120 minutes.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated peptide product using a suitable detection method, such as IMAP (Immobilized Metal Affinity-based Phosphorescence) or LEADseeker assays.

-

Data Analysis: Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of tumor cell lines.

-

Cell Plating: Seed tumor cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-treated control group. A time-zero (T=0) plate is measured immediately after adding the compound.

-

Incubation: Incubate the plates for an extended period (e.g., 6-7 days) to accurately reflect the effects of endomitosis on cell viability.[7]

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and T=0 values to calculate the percent growth inhibition. Determine EC₅₀ values using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment: Treat cells (e.g., A549) with various concentrations of this compound or DMSO for 24, 48, and 72 hours.[5]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the DNA dye with a laser and collect the fluorescence emission.

-

Data Analysis: Gate the cell populations based on their fluorescence intensity to determine the percentage of cells in Sub-G1 (apoptotic), G1 (2N), S, and G2/M (4N) phases, as well as polyploid (>4N) populations.

Protocol 4: Western Blotting for Apoptosis Markers

This protocol detects the cleavage of Caspase-3 and PARP as markers of apoptosis.

-

Cell Lysis: Treat cells (e.g., Colo205) with this compound for 24 or 48 hours.[5] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein levels.

References

- 1. GSK1070916 | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to GSK-1070916 in Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of GSK-1070916, a potent and selective inhibitor of Aurora B and C kinases. It details the compound's mechanism of action, summarizes its activity across various cancer cell lines, outlines key experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that demonstrates high selectivity for Aurora B and Aurora C kinases over Aurora A.[1][2][3][4] The Aurora kinase family plays a crucial role in the regulation of mitosis, and its members are frequently overexpressed in human tumors.[5][6][]

The primary mechanism of this compound's anti-cancer activity stems from its potent inhibition of Aurora B.[2][5] A key substrate of Aurora B is Histone H3; this compound treatment leads to a dose-dependent inhibition of Histone H3 phosphorylation at serine 10 (pHH3-S10).[1][4][5][] This inhibition disrupts the proper function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation during mitosis.[2]

Unlike many anti-mitotic agents that cause cell cycle arrest in the G2/M phase, cells treated with this compound do not arrest in mitosis. Instead, they fail to complete cytokinesis (the final stage of cell division), resulting in the formation of polyploid cells (cells with more than the normal number of chromosome sets).[1][5][8] This abnormal state ultimately triggers apoptosis, or programmed cell death, evidenced by the cleavage of caspase-3 and PARP.[8][9] Biochemical analysis has revealed that this compound has an exceptionally slow dissociation half-life from Aurora B, exceeding 480 minutes.[1][10]

Signaling Pathway of this compound Action

Data Presentation: Quantitative Analysis

This compound has demonstrated potent activity in both biochemical and cell-based assays. The following tables summarize the key quantitative data from various studies.

Table 1: Biochemical Potency and Selectivity

| Target Kinase | Assay Type | Parameter | Value (nM) | Reference(s) |

| Aurora B -INCENP | Cell-free | Ki | 0.38 | [1][3][4] |

| Cell-free | IC50 | 3.5 | [1][8] | |

| Aurora C -INCENP | Cell-free | Ki | 1.5 | [1][3][4] |

| Cell-free | IC50 | 6.5 | [1][8] | |

| Aurora A -TPX2 | Cell-free | Ki* | 490 | [1][3] |

| FLT1 | Cell-free | IC50 | 42 | [3][8] |

| TIE2 | Cell-free | IC50 | 59 | [3][8] |

| SIK | Cell-free | IC50 | 70 | [3][8] |

| Ki denotes the apparent inhibition constant. |

Table 2: Cellular Antiproliferative Activity

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |

| Panel Average | >100 cell lines | Median EC50 | 8 | [1][5][11] |

| A549 | Lung Cancer | EC50 | 7 | [2][3][4] |

| HUVEC (non-proliferating) | Normal Endothelial | IC50 | 3900 | [8] |

Table 3: Impact of ABCB1 Transporter Overexpression on this compound Potency

| Cell Line Pair | Description | IC50 (this compound) | Resistance Fold | Reversal with Verapamil (Fold) | Reference(s) |

| KB-3-1 vs. KB-C2 | Parental vs. ABCB1-Overexpressing | Not Specified | 83.3 | 13 | [12] |

| SW620 vs. SW620/Ad300 | Parental vs. ABCB1-Overexpressing | Not Specified | 15.28 | 2.22 | [12] |

| HEK293/pcDNA3.1 vs. HEK293/ABCB1 | Parental vs. ABCB1-Transfected | Not Specified | 7.66 | 1.48 | [12] |

Studies have identified that overexpression of the ABCB1 (MDR1) efflux pump can confer significant resistance to this compound.[12][13] This resistance can be substantially reversed by co-administration of an ABCB1 inhibitor like verapamil.[12] Additionally, cell lines with a high chromosome number or pre-existing polyploidy have been shown to be more resistant to the effects of this compound, suggesting they may have mechanisms to bypass the polyploidy checkpoint.[14]

Logical Relationship of ABCB1-Mediated Resistance

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols for key assays used to characterize this compound.

In Vitro Kinase Assays

The inhibitory activity of this compound against Aurora kinases is typically measured using cell-free enzymatic assays.[1]

-

Objective: To determine the IC50 and Ki values of this compound against purified Aurora kinases.

-

Protocol Summary (IMAP™ Assay):

-

Enzyme Pre-incubation: Purified Aurora B-INCENP or Aurora C-INCENP is incubated with various concentrations of this compound for 30 minutes to account for the compound's time-dependent inhibition.[1]

-

Reaction Initiation: A substrate solution is added. This solution contains a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide), ATP, MgCl₂, and DTT in a buffered solution.[1]

-

Incubation: The reaction is allowed to proceed at room temperature for 60-120 minutes.

-

Termination and Detection: The reaction is stopped by adding a progressive binding reagent. This reagent binds to the phosphorylated peptide substrate.

-

Readout: The plate is read using a fluorescence polarization plate reader. The degree of polarization is proportional to the amount of phosphorylated substrate, allowing for the calculation of enzyme inhibition.[1]

-

Cell Proliferation Assay

The antiproliferative effect of this compound is assessed to determine its potency (EC50) in cancer cell lines.[11]

-

Objective: To measure the concentration-dependent effect of this compound on cancer cell viability and growth.

-

Protocol Summary (CellTiter-Glo®):

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A set of untreated cells serves as a T=0 control.

-

Incubation: Plates are incubated for an extended period (typically 6 to 7 days) to accurately capture the effects of endoreduplication and subsequent cell death.[11]

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and contains luciferase and luciferin, which produce a luminescent signal in the presence of ATP.

-

Readout: Luminescence is measured on a plate reader. The signal intensity is directly proportional to the number of viable cells (and thus, cellular ATP).

-

Analysis: Data is normalized to DMSO-treated controls, and EC50 values are calculated using a suitable curve-fitting software.[1]

-

Experimental Workflow for Cell Proliferation Assay

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on cell cycle progression.

-

Objective: To quantify the distribution of cells in different phases of the cell cycle (sub-2N, 2N, 4N, >4N) following treatment.

-

Protocol Summary:

-

Treatment: Cells (e.g., A549) are treated with various concentrations of this compound or DMSO for 24, 48, and 72 hours.[9]

-

Harvesting: Cells are harvested, washed, and fixed (e.g., with cold ethanol).

-

Staining: Fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

-

Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The resulting histograms are analyzed to determine the percentage of cells in each phase. An increase in the >4N population indicates polyploidy, while an increase in the sub-2N (or sub-G1) peak is indicative of apoptosis.[9]

-

Apoptosis Detection by Western Blot

This method confirms that the cell death induced by this compound occurs via apoptosis.

-

Objective: To detect the cleavage of key apoptotic markers, caspase-3 and PARP.

-

Protocol Summary:

-

Treatment: Cells (e.g., Colo205) are treated with different concentrations of this compound for 24 or 48 hours. A known apoptosis inducer like staurosporine can be used as a positive control.[9]

-

Lysis: Cells are harvested and lysed to extract total protein.

-

Quantification: Protein concentration in each lysate is determined (e.g., using a BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[8][9]

-

Experimental Workflow for Apoptosis Detection

References

- 1. GSK1070916 | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High Chromosome Number in hematological cancer cell lines is a Negative Predictor of Response to the inhibition of Aurora B and C by GSK1070916 - PMC [pmc.ncbi.nlm.nih.gov]

GSK-1070916: A Technical Guide for In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1070916 is a potent and highly selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2] The Aurora kinase family, particularly Aurora B, plays a crucial role in regulating mitosis, including chromosome segregation and cytokinesis.[3][4] Overexpression of Aurora kinases is a common feature in many human cancers, making them an attractive target for therapeutic intervention.[1][4] this compound has demonstrated broad-spectrum antitumor activity in preclinical models, making it a compound of significant interest for cancer research and drug development.[1][5] This technical guide provides an in-depth overview of the use of this compound in in vivo xenograft models, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of Aurora B and C kinases.[2][6] It exhibits high selectivity for Aurora B and C over the closely related Aurora A kinase, with IC50 values of 3.5 nM and 6.5 nM for Aurora B and C respectively, compared to 1100 nM for Aurora A.[2] The inhibition of Aurora B leads to a dose-dependent decrease in the phosphorylation of its specific substrate, histone H3 at serine 10 (pHH3-Ser10).[1][7] This disruption of a key mitotic signaling event prevents proper chromosome alignment and cytokinesis.[5] Consequently, cells treated with this compound do not arrest in mitosis but instead exit mitosis without cell division, leading to the formation of polyploid cells and eventual apoptosis.[1][6]

Mechanism of Action of this compound

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity across a range of human tumor xenograft models, including those for colon, lung, breast, and leukemia cancers.[1][5] The tables below summarize the quantitative outcomes from various preclinical studies.

Tumor Growth Inhibition in Subcutaneous Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Dosing Schedule | Outcome | Citation |

| HCT-116 | Colon | Nude | Not Specified | Tumor Regression | [7] |

| A549 | Lung | Nude | 100 mg/kg ip, 5/2/5 schedule, 3 cycles | Tumor Regression | [7][8] |

| HL-60 | Leukemia | Nude | 100 mg/kg ip, 5/2/5 schedule, 2 cycles | Tumor Regression | [7][8] |

| K562 | Leukemia | Nude | Not Specified | Tumor Regression | [7] |

| Colo205 | Colon | Nude | 100 mg/kg ip, 5/2/5 schedule, 2 cycles | Stable Disease | [7][8] |

| H460 | Lung | Nude | Not Specified | Stable Disease | [7] |

| MCF-7 | Breast | Nude | Not Specified | Stable Disease | [7] |

| SW620 | Colon | Nude | Not Specified | Tumor Growth Delay | [6] |

The "5/2/5 schedule" refers to intraperitoneal (ip) administration for 5 consecutive days, followed by 2 days off, and this cycle is repeated.[7]

Survival Studies in Leukemia Xenograft Models

| Cell Line | Mouse Strain | MTD (mg/kg) | Dosing Schedule | Increase in Life Span (ILS) | Citation |

| MV-4-11 | Not Specified | 100 | Not Specified | 72% | [7] |

| HL-60 | SCID-beige | 50 | 5/2/5 schedule | 140% | [7] |

| HL-60 | SCID-beige | 25 | 5/2/5 schedule | 63% | [7] |

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound in in vivo xenograft models.

Subcutaneous Xenograft Model Protocol

-

Cell Culture: Human tumor cell lines (e.g., HCT-116, A549, Colo205) are cultured in appropriate media and conditions.

-

Animal Models: Immunocompromised mice, such as nude or SCID-beige mice, are used to prevent rejection of the human tumor cells.[7]

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.).[7][9] A common dosing schedule is daily administration for 5 consecutive days followed by a 2-day break (5/2/5 schedule), repeated for several cycles.[7][8]

-

Endpoint Measurement: The primary endpoint is typically tumor growth inhibition, which can be assessed by comparing the tumor volumes in the treated group to a vehicle-treated control group. Outcomes are often categorized as tumor regression, stable disease, or tumor growth delay.[7][9]

Subcutaneous Xenograft Experimental Workflow

Pharmacodynamic (PD) Marker Analysis Protocol

-

Model System: Nude mice bearing established subcutaneous tumors (e.g., Colo205 or HCT116) are used.[7][9]

-

Drug Administration: A single dose or multiple doses of this compound are administered intraperitoneally at various concentrations (e.g., 25, 50, or 100 mg/kg).[7][8]

-

Tissue Collection: At specified time points post-administration, tumors are excised from the mice.

-

Biomarker Analysis: The levels of phosphorylated histone H3 at serine 10 (pHH3-Ser10) in the tumor tissue are quantified. This is a specific mechanistic marker of Aurora B inhibition.[7]

-

Correlation: The extent and duration of pHH3-Ser10 inhibition are correlated with the administered dose of this compound.[7] Complete inhibition of pHH3 has been observed at doses of 25 mg/kg and above, with sustained inhibition for up to 24 hours after the last dose.[7]

Pharmacodynamic Marker Analysis Workflow

Conclusion

This compound is a potent and selective inhibitor of Aurora B/C kinases with demonstrated preclinical antitumor activity in a variety of in vivo xenograft models. Its well-defined mechanism of action, centered on the inhibition of histone H3 phosphorylation and the subsequent disruption of mitosis, provides a clear pharmacodynamic marker for assessing target engagement. The data summarized and the protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals utilizing this compound in their in vivo cancer studies. The consistent antitumor effects observed across multiple tumor types underscore the therapeutic potential of targeting the Aurora kinase pathway with inhibitors like this compound.

References

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. GSK1070916 | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

GSK-1070916: A Comprehensive Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the target validation of GSK-1070916, a potent and selective inhibitor of Aurora B and C kinases, in the context of oncology research. It provides a detailed overview of its mechanism of action, key quantitative data from preclinical studies, and the experimental protocols used to validate its therapeutic potential.

Core Target and Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor that demonstrates high selectivity for Aurora B and Aurora C kinases.[1][2][3] The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis.[4][5][6] Specifically, Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[5][7] Overexpression of Aurora B is frequently observed in various human cancers and is often associated with poor prognosis.[5][6]

This compound exerts its anti-tumor effects by inhibiting the kinase activity of Aurora B and C. This inhibition disrupts critical mitotic events, leading to a failure of cytokinesis. Instead of arresting in mitosis, cells treated with this compound become polyploid and ultimately undergo apoptosis.[1][4] A key pharmacodynamic marker of this compound activity is the inhibition of phosphorylation of histone H3 at serine 10 (pHH3-S10), a direct substrate of Aurora B.[4][8]

The primary targets of this compound are Aurora B and Aurora C. It displays significantly lower potency against the closely related Aurora A kinase, highlighting its selectivity.[1][2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition

| Target Enzyme | IC50 (nM) | Ki (nM) | Ki* (nM) | Dissociation Half-life (min) | Selectivity vs. Aurora A | Reference |

| Aurora A–TPX2 | 1100 | 490 ± 60 | - | Not time-dependent | - | [2] |

| Aurora B–INCENP | 3.5 | - | 0.38 ± 0.29 | >480 | >1300-fold | [1][2] |

| Aurora C–INCENP | 6.5 | - | 1.5 ± 0.4 | 270 ± 28 | ~340-fold | [1][2] |

Note: Ki represents the final dissociation constant for time-dependent inhibitors.*

Table 2: Cellular Activity

| Assay | Cell Line | EC50 (nM) | Key Findings | Reference |

| Anti-proliferative Activity | A549 (Lung Cancer) | 7 | Potent inhibition of cell growth. | [3][9][10] |

| Over 100 cancer cell lines | Median EC50 of 8 (<10) | Broad-spectrum anti-proliferative activity across various tumor types. | [1][4] | |

| Phospho-Histone H3 (Ser10) Inhibition | Various tumor cell lines | 8 to 118 (average) | Dose-dependent inhibition of a key Aurora B substrate. | [3][11] |

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

| Tumor Type | Cell Line | Dosing Regimen | Outcome | Reference |

| Lung | A549 | 25, 50, or 100 mg/kg, i.p. | Complete or partial tumor regression. | [1][3][12] |

| Colon | HCT116 | 25, 50, or 100 mg/kg, i.p. | Complete or partial tumor regression. | [1][3][12] |

| Colon | Colo205 | 25, 50, or 100 mg/kg, i.p. | Stable disease. | [3][12] |

| Colon | SW620 | 25, 50, or 100 mg/kg, i.p. | Tumor growth delay. | [1][3][12] |

| Breast | MCF-7 | 25, 50, or 100 mg/kg, i.p. | Stable disease. | [1][3][12] |

| Lung | H460 | 25, 50, or 100 mg/kg, i.p. | Stable disease. | [3][12] |

| Acute Myelogenous Leukemia | HL60 | 25, 50, or 100 mg/kg, i.p. | Complete or partial tumor regression. | [1][3][12] |

| Chronic Myelogenous Leukemia | K562 | 25, 50, or 100 mg/kg, i.p. | Complete or partial tumor regression. | [1][3][12] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the validation of this compound's target.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against purified Aurora kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes are used. A synthetic peptide substrate, such as 5FAM-PKAtide, is utilized for the assay.[1]

-

Incubation: To account for time-dependent inhibition, the enzymes are pre-incubated with varying concentrations of this compound for 30 minutes.[1]

-

Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP (e.g., 1.5 µM ATP with [γ-33P] ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).[1]

-

Reaction Termination and Detection: After a defined incubation period (e.g., 60-120 minutes at room temperature), the reaction is stopped.[1] The amount of phosphorylated substrate is quantified using an appropriate detection method, such as fluorescence polarization or radiometric detection (LEADseekerTM assay).[1]

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-Histone H3 (Ser10) Assay

Objective: To measure the inhibition of Aurora B kinase activity within cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells are plated in 96-well plates and incubated overnight. The cells are then treated with serial dilutions of this compound for a short duration (e.g., 2 hours).[12]

-

Cell Lysis: After treatment, the cells are lysed to release cellular proteins.[12]

-

ELISA-based Detection: The cell lysate is transferred to a 96-well plate coated with a pan-histone antibody. After an overnight incubation, a primary antibody specific for phospho-histone H3 (Ser10) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

-

Signal Quantification: A chemiluminescent substrate is added, and the resulting signal is measured using a plate reader.[12]

-

Data Analysis: The percentage of inhibition is calculated relative to DMSO-treated control cells, and EC50 values are determined.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding and Treatment: Tumor cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a range of concentrations of this compound.[11]

-

Incubation: The plates are incubated for an extended period, typically 6 to 7 days, to allow for multiple cell divisions.[11]

-

Viability Measurement: Cell proliferation is measured using a commercially available reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of cell viability.[11]

-

Data Analysis: The luminescence signal is read using a plate reader. EC50 values are calculated from the dose-response curves.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Cell Implantation: Human tumor cells (e.g., HCT116 colon cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[3][13]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into vehicle control and treatment groups. This compound is administered, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 25, 50, or 100 mg/kg) on a defined schedule (e.g., once daily for 5 consecutive days, followed by a 2-day break).[12]

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Pharmacodynamic Analysis: At specific time points after dosing, tumors can be excised to measure the levels of phospho-histone H3 (Ser10) to confirm target engagement in vivo.[12][14]

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizing Pathways and Workflows

Signaling Pathway of Aurora B Inhibition by this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Target Validation

References

- 1. GSK1070916 | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora B Inhibitors as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. researchgate.net [researchgate.net]

GSK-1070916: A Potent Aurora B/C Inhibitor and its Impact on Histone H3 Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK-1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. It delves into the inhibitor's mechanism of action, its profound effect on the phosphorylation of histone H3 at serine 10 (H3S10ph), and the downstream cellular consequences. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support researchers in the fields of oncology, cell biology, and drug discovery.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Their dysregulation, particularly overexpression, is a common feature in a wide range of human cancers, making them attractive targets for therapeutic intervention.[1][2] this compound has emerged as a highly selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][3] Its mechanism of action is intrinsically linked to the disruption of critical mitotic events, most notably through the inhibition of histone H3 phosphorylation, a hallmark of mitotic chromatin condensation.[1][4]

Mechanism of Action of this compound

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of Aurora B and Aurora C kinases.[1][3] This reversible inhibition prevents the transfer of phosphate groups to their downstream substrates.[3] A key substrate of Aurora B is histone H3, and its phosphorylation at serine 10 is a critical event for proper chromosome condensation and segregation during mitosis.[2][4] By inhibiting Aurora B, this compound effectively blocks this phosphorylation event in a dose-dependent manner.[1] This disruption of a fundamental mitotic process leads to defects in cytokinesis, resulting in endoreduplication and the formation of polyploid cells, which can ultimately trigger apoptosis.[1]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | Ki (nM) | IC50 (nM) | Selectivity vs. Aurora A | Reference(s) |

| Aurora B-INCENP | 0.38 ± 0.29 | 3.5 | >1300-fold | [3][5][6] |

| Aurora C-INCENP | 1.5 ± 0.4 | 6.5 | ~340-fold | [3][5][6] |

| Aurora A-TPX2 | 490 ± 60 | 1100 | - | [3][5] |

Table 2: Cellular Activity

| Assay Type | Cell Line(s) | EC50 (nM) | Notes | Reference(s) |

| Anti-proliferative Activity | >100 tumor cell lines | Median of 8 | Potent activity across a broad range of tumor types. | [1][5] |

| Anti-proliferative Activity | A549 (Lung) | 7 | Measured by CellTiter-Glo luminescence assay. | [5][6] |

| Inhibition of Histone H3 (Ser10) Phosphorylation | Various tumor cell lines | 8 - 118 | Demonstrates target engagement in a cellular context. | [6] |

Signaling Pathway

The primary signaling pathway affected by this compound is the Aurora B kinase pathway, which is central to the regulation of mitosis. A simplified representation of this pathway is depicted below.

References

- 1. promega.com [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 4. GSK1070916 | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. promega.com [promega.com]

GSK-1070916: A Deep Dive into its Potent and Selective Inhibition of Aurora B over Aurora A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of GSK-1070916, a potent, ATP-competitive inhibitor with pronounced selectivity for Aurora B and C kinases over the closely related Aurora A kinase. Understanding this selectivity is critical for its development as a targeted anticancer therapeutic, as the distinct roles of Aurora A and Aurora B in mitosis mean that selective inhibition can lead to different cellular outcomes and therapeutic windows.

Quantitative Selectivity Profile

The selectivity of this compound for Aurora B over Aurora A has been quantified through rigorous biochemical assays. The following tables summarize the key inhibitory constants, showcasing the significant preference of the compound for Aurora B.

| Parameter | Aurora A - TPX2 Complex | Aurora B - INCENP Complex | Aurora C - INCENP Complex | Selectivity (Aurora A / Aurora B) | Reference |

| IC50 (nM) | 1100 | 3.5 | 6.5 | >300-fold | [1] |

| Ki (nM) | 490 ± 60 | Not directly comparable due to time-dependent inhibition | Not directly comparable due to time-dependent inhibition | ~1300-fold (based on Ki) | [1][2] |

| Ki (nM) | Not Applicable | 0.38 ± 0.29 | 1.5 ± 0.4 | Not Applicable | [1][3] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. Ki: The final steady-state inhibition constant for time-dependent inhibitors.*

This compound's inhibitory action on Aurora B and C is time-dependent, characterized by a slow dissociation rate. This results in a prolonged inhibitory effect, a feature that distinguishes it from other Aurora kinase inhibitors.[1][3]

| Parameter | Aurora A - TPX2 Complex | Aurora B - INCENP Complex | Aurora C - INCENP Complex | Reference |

| Dissociation Half-life (min) | Not time-dependent | >480 | 270 ± 28 | [1][3] |

Differentiating the Targets: Aurora A vs. Aurora B Signaling

To appreciate the significance of this compound's selectivity, it is crucial to understand the distinct roles of Aurora A and Aurora B in mitosis. Aurora A is primarily involved in centrosome maturation and separation, as well as mitotic entry and spindle assembly. In contrast, Aurora B is a key component of the chromosomal passenger complex (CPC), which governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4] Selective inhibition of Aurora B, as achieved by this compound, leads to defects in chromosome alignment and segregation, ultimately resulting in polyploidy and apoptosis in cancer cells.[5]

Experimental Protocols for Determining Kinase Selectivity

The determination of this compound's selectivity for Aurora B over Aurora A involves a combination of biochemical and cellular assays.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency of this compound against purified Aurora kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human Aurora A, B, and C kinases are used. For full activity, Aurora A is complexed with its co-activator TPX2, while Aurora B and C are complexed with INCENP.[1] A fluorescently labeled peptide substrate, often derived from a known Aurora kinase substrate, is utilized.

-

Assay Reaction: The kinase, substrate, and ATP are combined in a buffer solution. This compound is added at varying concentrations.

-

Incubation: The reactions are incubated at room temperature for a set period, typically 60-120 minutes, to allow for the phosphorylation of the substrate.[2]

-

Detection: The amount of phosphorylated substrate is quantified. A common method is fluorescence polarization, where the binding of a phosphospecific antibody to the phosphorylated peptide results in a change in the polarization of emitted light.[2]

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve. For time-dependent inhibitors like this compound, progress curve analysis is used to determine the initial (Ki) and final steady-state (Ki*) inhibition constants, as well as the dissociation half-life.[1]

Cellular Assays for Target Engagement

Objective: To confirm that this compound inhibits Aurora B activity within a cellular context.

Methodology:

-

Cell Culture: Human tumor cell lines (e.g., A549 lung cancer, HCT116 colon cancer) are cultured under standard conditions.[5][6]

-

Compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration.

-

Measurement of Aurora B Activity: The activity of Aurora B is assessed by measuring the phosphorylation of its specific substrate, histone H3 at serine 10 (pHH3-S10).[5] This is typically done using methods such as:

-

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for pHH3-S10.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the levels of pHH3-S10 in cell lysates.[5]

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against pHH3-S10 to visualize the inhibition of Aurora B activity in situ.[7][8]

-

-

Data Analysis: The effective concentration of this compound that causes a 50% reduction in the pHH3-S10 signal (EC50) is determined.[5]

Conclusion

This compound demonstrates remarkable selectivity for Aurora B over Aurora A, a characteristic underpinned by its unique time-dependent binding and slow dissociation from the Aurora B enzyme. This selectivity has been rigorously established through a combination of in vitro biochemical assays and cell-based measures of target engagement. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working with this promising class of mitotic inhibitors. The targeted inhibition of Aurora B by this compound continues to be an area of active investigation in the development of novel cancer therapies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK-1070916 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1070916 is a potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2] It demonstrates broad antitumor activity across a range of human cancer cell lines and in vivo xenograft models.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, preparation, and methods for assessing its biological effects.

This compound primarily targets the Aurora B and C kinases, which are key regulators of mitosis.[3][4] Inhibition of these kinases disrupts critical mitotic events, leading to a failure of cell division, endoreduplication, and the formation of polyploid cells, ultimately culminating in apoptosis.[3] A key pharmacodynamic marker of this compound activity is the dose-dependent inhibition of phosphorylation of histone H3 on serine 10 (pHH3-S10), a specific substrate of Aurora B kinase.[3][5]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cell lines.

Table 1: Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Ki (nM) |

| Aurora B-INCENP | 3.5[2][6][7] | 0.38[1][2][8] |